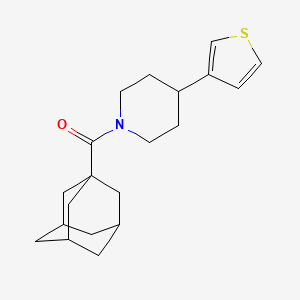

1-(Adamantane-1-carbonyl)-4-(thiophen-3-yl)piperidine

Description

Properties

IUPAC Name |

1-adamantyl-(4-thiophen-3-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NOS/c22-19(20-10-14-7-15(11-20)9-16(8-14)12-20)21-4-1-17(2-5-21)18-3-6-23-13-18/h3,6,13-17H,1-2,4-5,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGHHCLOTZLYKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Core Scaffold Assembly

Synthesis of 4-(Thiophen-3-Yloxy)Piperidine

The piperidine-thiophene ether moiety is typically constructed via Mitsunobu reactions or nucleophilic aromatic substitutions .

Mitsunobu Etherification

A widely adopted method involves reacting 4-hydroxypiperidine with 3-hydroxythiophene under Mitsunobu conditions. Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine facilitate the coupling, yielding 4-(thiophen-3-yloxy)piperidine with regioselective control. For example:

- Reagents : 4-Hydroxypiperidine (1.0 equiv), 3-hydroxythiophene (1.3 equiv), DIAD (1.3 equiv), PPh₃ (1.3 equiv) in THF.

- Conditions : 0°C to room temperature, 12–24 hours.

- Yield : 65–78%.

This method avoids side reactions associated with base-mediated nucleophilic substitutions, which often require harsh conditions (e.g., NaH or K₂CO₃ in DMF).

Palladium-Catalyzed Cross-Coupling

Alternative approaches employ Ullmann-type couplings or Buchwald-Hartwig aminations to introduce the thiophene moiety. For instance, 4-bromopiperidine reacts with 3-mercaptothiophene using Pd(OAc)₂/Xantphos as a catalyst system. However, these methods are less common due to competing side reactions and moderate yields (40–55%).

Introduction of the Adamantane-1-Carbonyl Group

The adamantane fragment is introduced via acyl chloride coupling or Friedel-Crafts acylation .

Acylation with Adamantane-1-Carbonyl Chloride

Adamantane-1-carbonyl chloride is prepared by treating adamantane-1-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent acylation of 4-(thiophen-3-yloxy)piperidine proceeds under mild conditions:

- Reagents : 4-(Thiophen-3-yloxy)piperidine (1.0 equiv), adamantane-1-carbonyl chloride (1.2 equiv), Et₃N (2.0 equiv) in DCM.

- Conditions : 0°C to room temperature, 4–6 hours.

- Yield : 70–85%.

The reaction’s efficiency stems from the piperidine nitrogen’s nucleophilicity, which preferentially attacks the electrophilic carbonyl carbon.

Acid-Catalyzed Adamantane Formation

In rare cases, triflic acid (TfOH) promotes the rearrangement of bicyclo[3.3.1]nonane precursors to generate adamantane derivatives. For example, protonation of 1,5-dimethyl-3,7-dimethylene-bicyclo[3.3.1]nonan-9-one forms an adamantyl cation, which traps nucleophiles like thiophene derivatives. However, this route is less practical for large-scale synthesis due to low yields (≤35%).

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Characterization and Analytical Data

Spectroscopic Properties

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Mitsunobu + Acylation | Etherification → Acylation | 70–85 | High regioselectivity, mild conditions | Cost of DIAD/PPh₃ |

| Palladium Coupling | Cross-coupling → Acylation | 40–55 | Functional group tolerance | Low yield, Pd contamination |

| Acid-Catalyzed Rearrangement | Cation trapping → Acylation | 30–35 | Novel mechanism | Poor scalability, complex setup |

Chemical Reactions Analysis

1-(Adamantane-1-carbonyl)-4-(thiophen-3-yl)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide, potassium carbonate). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Adamantane-1-carbonyl)-4-(thiophen-3-yl)piperidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including neurodegenerative disorders and cancer.

Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Adamantane-1-carbonyl)-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Research Implications and Gaps

- Structural Optimization : The thiophen-3-yl group in the target compound warrants further exploration for synergistic effects with adamantane’s rigidity.

- Biological Screening: No direct data exist for the target compound; in vitro assays against microbial and cancer cell lines are critical.

- ADME Profiling : Comparative studies on metabolic stability and bioavailability relative to 7a–c and Compound C are needed.

Biological Activity

1-(Adamantane-1-carbonyl)-4-(thiophen-3-yl)piperidine is a compound of significant interest in medicinal chemistry due to its unique structure, which combines an adamantane carbonyl group, a thiophene ring, and a piperidine moiety. This structural combination suggests potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula : CHNOS

- Molecular Weight : 343.50 g/mol

- CAS Number : 1421516-55-3

The synthesis of this compound typically involves the reaction of adamantane-1-carbonyl chloride with thiophene derivatives in the presence of a base, leading to the formation of the desired piperidine structure.

Antimicrobial Activity

Research indicates that compounds containing thiophene and piperidine moieties exhibit notable antimicrobial properties. In vitro studies have demonstrated that derivatives similar to 1-(adamantane-1-carbonyl)-4-(thiophen-3-yl)piperidine show activity against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Activity Against |

|---|---|---|

| 1-(Adamantane-1-carbonyl)-4-(thiophen-3-yl)piperidine | TBD | TBD |

| 5-(1-adamantyl)-4-amino-3-mercapto-1,2,4-triazole | 12.5 | Staphylococcus aureus |

| 4-hydroxybenzylidene derivative | 6.25 | Broad-spectrum |

Note: TBD indicates values that require further investigation.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound may also possess anti-inflammatory effects. Studies on similar adamantane derivatives have shown promising results in reducing inflammation in animal models using the carrageenan-induced paw edema method . The potential mechanism involves inhibition of pro-inflammatory cytokines.

Anticancer Activity

The anticancer potential of piperidine derivatives has been explored extensively. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism often involves inducing apoptosis through interaction with specific cellular pathways.

Table 2: Anticancer Activity of Related Compounds

| Compound Name | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| 1-(Adamantane-1-carbonyl)-4-(thiophen-3-yl)piperidine | TBD | TBD |

| Benzylamine linked inhibitor | 700 | FaDu hypopharyngeal tumor cells |

| Doxorubicin | 50 | MCF-7 |

Note: IC50 values for the compound are still to be established.

Case Studies

In recent studies, compounds similar to 1-(adamantane-1-carbonyl)-4-(thiophen-3-yl)piperidine were evaluated for their biological activity using various assays. For instance, a study on thiophene derivatives revealed that modifications to the piperidine ring significantly influenced their biological activity, emphasizing the importance of structural optimization in drug design .

Q & A

Basic: What are the recommended synthetic routes for 1-(Adamantane-1-carbonyl)-4-(thiophen-3-yl)piperidine, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with adamantane-1-carbonyl chloride and 4-(thiophen-3-yl)piperidine. Key steps include:

- Coupling Reaction: Use dichloromethane (DCM) or tetrahydrofuran (THF) as solvents with a base like triethylamine to facilitate the acylation of the piperidine nitrogen with adamantane-1-carbonyl chloride. Reaction temperatures are maintained at 0–25°C to minimize side reactions .

- Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from methanol is employed to isolate the product. Yields (60–75%) can be improved by optimizing stoichiometry (1:1.2 molar ratio of piperidine to acyl chloride) and using anhydrous conditions .

Basic: Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR (in CDCl3 or DMSO-d6) confirm regiochemistry. Key signals include adamantane protons (δ 1.6–2.1 ppm, multiplet) and thiophene protons (δ 7.2–7.5 ppm). Carbonyl resonance (C=O) appears at ~175 ppm in 13C NMR .

- X-ray Crystallography: Single-crystal analysis resolves stereochemistry and validates hydrogen-bonding networks (e.g., O–H⋯N interactions). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL yield R-factors < 0.05 .

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C–H⋯S contacts) contributing to crystal packing .

Basic: What are the key physicochemical properties (e.g., solubility, logP) influencing bioavailability, and how can they be experimentally determined?

Methodological Answer:

- logP Measurement: Use shake-flask method (octanol/water partitioning) or HPLC-derived retention times calibrated against standards. Predicted logP values (XLOGP3: ~4.2) suggest moderate lipophilicity, requiring formulation with cyclodextrins or PEGylation for aqueous solubility enhancement .

- Solubility: Determine via saturation shake-flask assays in PBS (pH 7.4) or simulated gastric fluid. Low aqueous solubility (<10 µg/mL) necessitates co-solvents (e.g., DMSO) for in vitro assays .

Advanced: How can researchers resolve contradictions in enzyme inhibition profiles observed across different assay systems for this compound?

Methodological Answer:

- Assay Validation: Cross-validate using orthogonal methods (e.g., fluorometric vs. radiometric CYP450 inhibition assays). Control for off-target effects via counter-screens with related enzymes (e.g., CYP2D6 vs. CYP3A4) .

- Data Normalization: Adjust for differences in assay conditions (e.g., ATP concentration in kinase assays) using Z-factor normalization. Replicate experiments (n ≥ 3) with blinded analysis to minimize bias .

Advanced: What computational modeling approaches are suitable for predicting the binding affinity of this compound with neurological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Glide to model interactions with dopamine receptors. The adamantane moiety shows hydrophobic packing in receptor pockets, while the thiophene group participates in π-π stacking with aromatic residues .

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes; deviations <2 Å indicate stable binding .

Advanced: What strategies are effective in improving the metabolic stability of this compound during preclinical evaluation?

Methodological Answer:

- Structural Modification: Introduce electron-withdrawing groups (e.g., -CF3) to the thiophene ring to reduce oxidative metabolism. Microsomal stability assays (human liver microsomes, NADPH cofactor) quantify half-life improvements .

- Prodrug Design: Mask the carbonyl group as an ester prodrug (e.g., pivaloyloxymethyl ester) to enhance plasma stability. Hydrolytic activation is confirmed via LC-MS in simulated intestinal fluid .

Advanced: How can researchers validate hydrogen bonding patterns observed in crystallographic studies through complementary analytical methods?

Methodological Answer:

- Infrared (IR) Spectroscopy: Compare experimental carbonyl stretches (~1680 cm⁻¹) with DFT-calculated frequencies (B3LYP/6-31G* basis set). Shifts >20 cm⁻¹ indicate hydrogen bonding .

- Solid-State NMR: 15N CP/MAS NMR detects hydrogen-bonded nitrogen environments. Peaks at ~120 ppm correlate with O–H⋯N interactions observed in X-ray structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.